![molecular formula C20H15N5O5 B2613096 methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate CAS No. 951577-18-7](/img/structure/B2613096.png)

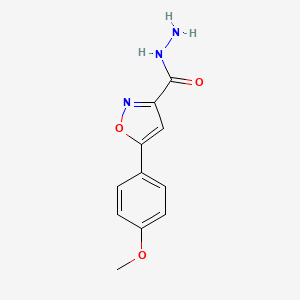

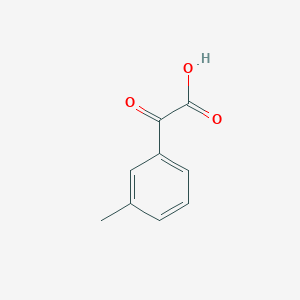

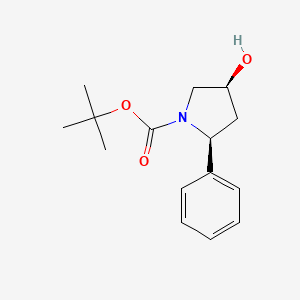

methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several interesting substructures, including a benzodioxole, an oxadiazole, and a triazole ring. These structures are often found in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings are likely to influence the compound’s chemical properties and reactivity .Scientific Research Applications

Synthesis and Characterization

- Hybrid Polymers Synthesis : This compound is used in the synthesis of hybrid polymers. For instance, derivatives of 1,3,4-oxadiazole and 1,2,4-triazole were grafted onto polyvinyl chloride, demonstrating significant biological activity (Kareem, Abdalrazzak, Aowda, & Aljamali, 2021).

Mesomorphic Behavior and Luminescence

- Mesogens with Luminescent Properties : Certain derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, have been synthesized and exhibit cholesteric and nematic mesophases. These compounds also show strong blue fluorescence and photoluminescence (Han, Wang, Zhang, & Zhu, 2010).

Antimicrobial Applications

- Antimicrobial Activities : Various derivatives exhibit antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and tested for their effectiveness against microbes, with some showing good or moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

- Corrosion Inhibition Properties : Studies have shown that certain 1,3,4-oxadiazole derivatives effectively inhibit corrosion, especially in mild steel in acidic environments. These inhibitors act through mechanisms involving physisorption and chemisorptions (Ammal, Prajila, & Joseph, 2018).

Structural Characterization

- Angiotensin Receptor Antagonists : Derivatives have been used as spacers in synthesizing potential non-peptide angiotensin receptor antagonists. The structures of these compounds show interactions that are significant for their potential pharmaceutical applications (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Chemosensors

- Fluoride Chemosensors : These derivatives can act as fluoride chemosensors, exhibiting color changes and optical shifts upon the addition of fluoride, due to intramolecular hydrogen bonding (Ma, Li, Zong, Men, & Xing, 2013).

Mechanism of Action

Target of Action

Related compounds with a benzodioxole structure have been reported to act as inhibitors of cyclooxygenase (cox) enzymes . These enzymes, COX1 and COX2, play crucial roles in the biosynthesis of important prostaglandins, which maintain constant functions in the body, especially in the cardiovascular and gastrointestinal systems .

Mode of Action

Similar benzodioxole derivatives have been shown to inhibit cox enzymes . These compounds likely interact with the active sites of the COX enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 .

Biochemical Pathways

By inhibiting cox enzymes, it can be inferred that this compound would affect the arachidonic acid pathway . This would result in a decrease in the production of prostaglandins, thromboxanes, and prostacyclins, which play important roles in various biological responses .

Result of Action

Related benzodioxole derivatives have been reported to show cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in certain types of cells.

Properties

IUPAC Name |

methyl 4-[4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O5/c1-11-17(22-24-25(11)14-6-3-12(4-7-14)20(26)27-2)19-21-18(23-30-19)13-5-8-15-16(9-13)29-10-28-15/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMBRUBORIBAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

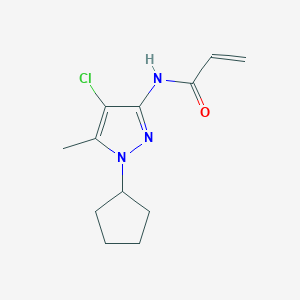

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)

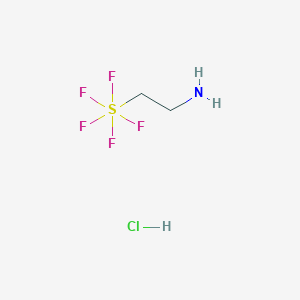

![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)

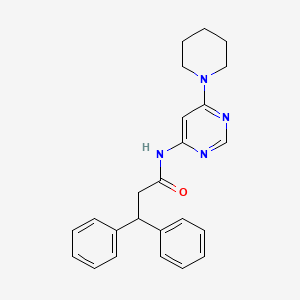

![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)